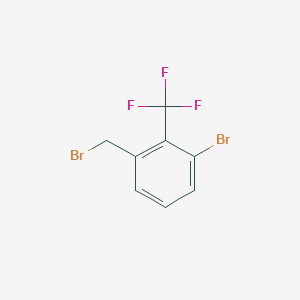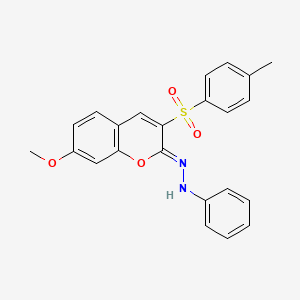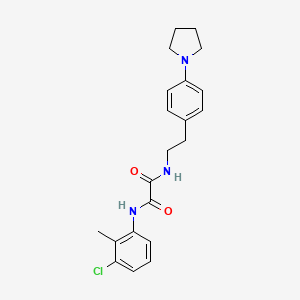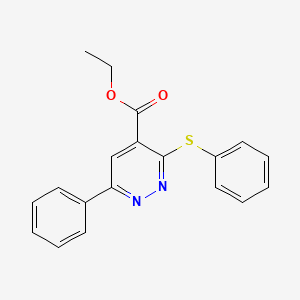![molecular formula C19H13F3N6OS B2430715 N-(2-(trifluorométhyl)phényl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acétamide CAS No. 868969-88-4](/img/structure/B2430715.png)
N-(2-(trifluorométhyl)phényl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la kinase c-Met
Le composé a montré un potentiel prometteur en tant qu'inhibiteur de la kinase c-Met. La c-Met est une tyrosine kinase réceptrice impliquée dans la croissance cellulaire, la survie et la métastase. Dans une étude, le composé 22i a présenté une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa, avec des valeurs de CI50 de 0,83 μM, 0,15 μM et 2,85 μM, respectivement. De plus, il a démontré une capacité d'inhibition supérieure de la kinase c-Met au niveau nanomolaire (CI50 = 48 nM) .
Échafaudage de Triazolo[4,3-a]pyrazine
L'échafaudage de [1,2,4]triazolo[4,3-a]pyrazine, présent dans ce composé, peut servir de modèle pour la conception de nouveaux inhibiteurs. Des chercheurs ont utilisé cet échafaudage pour améliorer l'activité d'autres composés, tels que les inhibiteurs de la LSD1 .
Matériaux énergétiques
Le squelette de triazole fusionné dans ce composé a été étudié pour son potentiel en tant que bloc de construction pour des matériaux énergétiques très thermiquement stables . Des recherches supplémentaires pourraient explorer ses applications dans les propergols, les explosifs ou d'autres systèmes à haute énergie.
Synthèse économiquement atomique
La synthèse du composé implique une méthode douce, efficace et économiquement atomique en un seul pot. Cette approche tolérante aux groupes fonctionnels permet d'accéder facilement à des dérivés de triazolopyridine synthétiquement importants .
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which have been found to exhibit a wide range of biological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the pyridine and triazole rings in the compound may allow it to form these interactions with its target.
Biochemical Pathways
Other [1,2,4]triazolo[4,3-a]pyridines have been found to inhibit the c-met kinase , which plays a crucial role in cell growth, survival, and migration. If this compound acts similarly, it could potentially affect these cellular processes.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross cell membranes and improve its bioavailability .
Result of Action
If it acts as a c-met kinase inhibitor like other [1,2,4]triazolo[4,3-a]pyridines , it could potentially inhibit cell growth and migration, leading to anti-tumor activity.
Propriétés
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-3-1-2-4-14(13)24-16(29)11-30-17-6-5-15-25-26-18(28(15)27-17)12-7-9-23-10-8-12/h1-10H,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHMVBYEHMKCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)
![2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide](/img/structure/B2430642.png)
![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)
![1-(benzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430647.png)
![N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2430648.png)




